2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a bromine atom and a benzodioxin moiety, which are known for their diverse biological activities. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter .
Mode of Action
This compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in many functions of the nervous system, including muscle movement, breathing, heart rate, and learning. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an accumulation of acetylcholine .
Pharmacokinetics
Pharmacokinetic studies of similar compounds, such as sulfonamides, confirm their absorption from the gastrointestinal tract . These compounds are metabolized in the liver, and inactive compounds are excreted through bile or feces . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The result of the compound’s action is an increase in the concentration of acetylcholine due to the inhibition of cholinesterase enzymes . This can lead to various effects at the molecular and cellular level, depending on the specific context and concentration of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets
Biochemical Analysis
Biochemical Properties
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. The compound’s interaction with these enzymes could potentially influence a variety of biochemical reactions.
Cellular Effects
Related compounds have shown antibacterial activity, particularly against Escherichia coli and Bacillus subtilis . This suggests that this compound may also have effects on bacterial cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory effects on cholinesterases and lipoxygenase suggest that it may bind to these enzymes and alter their activity . This could lead to changes in gene expression and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzodioxin moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted derivative, while oxidation could lead to the formation of a quinone derivative.
Scientific Research Applications
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the bromine atom, which may result in different biological activity.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a sulfonamide group, which can alter its chemical and biological properties.
Uniqueness
The presence of the bromine atom in 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can significantly influence its reactivity and biological activity compared to similar compounds. This makes it a unique candidate for various applications, particularly in medicinal chemistry where halogenated compounds often exhibit enhanced pharmacological properties.
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUJAEKKFSJQIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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